molecular formula C24H31N3O6S B3007655 N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 868982-89-2

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B3007655
CAS No.: 868982-89-2
M. Wt: 489.59
InChI Key: QTIWPUQSCUKPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an oxazolidine ring, a mesitylsulfonyl group, and an oxalamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidine ring. This can be achieved through the cyclization of an appropriate amino alcohol with a mesitylsulfonyl chloride under basic conditions. The resulting mesitylsulfonyl oxazolidine is then reacted with an oxalyl chloride to form the oxalamide linkage. Finally, the 4-methoxyphenethylamine is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The methoxy group on the phenethyl moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The oxazolidine ring and mesitylsulfonyl group are key structural features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-(tosyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
  • N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-chlorophenethyl)oxalamide

Uniqueness

N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the mesitylsulfonyl group, in particular, enhances its stability and potential for selective interactions with biological targets.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c1-16-13-17(2)22(18(3)14-16)34(30,31)27-11-12-33-21(27)15-26-24(29)23(28)25-10-9-19-5-7-20(32-4)8-6-19/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIWPUQSCUKPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.